16-Oxolyclanitin-29-yl p-coumarate
Description
Overview of Serratane Triterpenoid (B12794562) Chemistry in Natural Products Research
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). mdpi.com Within this class, serratane triterpenoids are characterized by a unique pentacyclic scaffold. These compounds are predominantly found in plants of the Lycopodiaceae family, which have a history of use in traditional medicine. nih.gov The chemical diversity of serratane triterpenoids arises from various modifications to the core structure, including the introduction of hydroxyl groups, ketones, and other functionalities at different positions. acs.org To date, over 100 serratane-type triterpenoids have been identified, showcasing a wide range of structural variations. nih.gov Research in this area has led to the isolation of numerous novel serratane derivatives, contributing significantly to the field of natural product chemistry. acs.orgresearchgate.net
Significance of p-Coumarate Esters in Phytochemistry and Biological Systems
p-Coumaric acid is a phenolic compound widely distributed throughout the plant kingdom. researchgate.net It rarely exists in a free state and is typically found conjugated with other molecules, forming esters, amides, or other derivatives. researchgate.netmdpi.com p-Coumarate esters, formed by the esterification of p-coumaric acid with alcohols, are a common class of these conjugates. nih.gov These esters are significant in phytochemistry as they contribute to the chemical makeup of many plants and can play roles in plant defense mechanisms. mdpi.comcapes.gov.br The biosynthesis of p-coumaric acid itself can occur through multiple pathways, primarily from the amino acids phenylalanine or tyrosine. wikipedia.orgmdpi.com The subsequent esterification to form p-coumarate esters is a key step in the diversification of these natural products. nih.gov
Contextualization of 16-Oxolyclanitin-29-yl p-coumarate within Natural Product Discovery
This compound is a specific example of a serratane triterpenoid conjugated with p-coumaric acid. chemicalbook.combiocat.com Its discovery is a result of bioactivity-guided fractionation studies on plants like Lycopodium clavatum, a species known for producing a variety of serratane triterpenoids. nih.govresearchgate.netjst.go.jp This process involves separating plant extracts into different fractions and testing their biological activity to isolate the active compounds. The isolation and structural elucidation of compounds like this compound are crucial for understanding the chemical diversity of a species and for identifying new molecules with potential biological applications. nih.govresearchgate.net The presence of both the complex triterpenoid core and the phenolic p-coumarate moiety makes this compound an interesting subject for further investigation in natural product research.
Detailed Research Findings
The study of serratane triterpenoids has yielded a wealth of information regarding their sources and potential biological activities.
Table 1: Selected Serratane Triterpenoids and Their Reported Biological Activities
| Compound Name | Source Organism(s) | Reported Biological Activity |
| Serratene | Lycopodiaceae family plants | Foundational structure for other serratane triterpenoids. nih.gov |
| 21α-hydroxyserrat-14-en-3β-yl p-dihydrocoumarate | Huperzia serrata | |
| 3α,21α-dihydroxyserrat-14-en-24-oic acid | Huperzia serrata | |
| 16-oxo-3α,21β-dihydroxyserrat-14-en-24-al | Huperzia serrata | |
| Lycomclavatols A–C | Lycopodium clavatum | Compound 1 exhibited inhibitory activity on NO production in LPS-stimulated BV2 cells. researchgate.net |
| Various serratane triterpenoids | Lycopodium clavatum | Inhibition of inflammatory mediator production. nih.govresearchgate.net |
| Various serratane triterpenoids | Palhinhaea cernua | In vitro cytotoxicity against human cancer cell lines. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H54O8 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1 |
InChI Key |
MRWGLEJAOZFVHP-WGJNRXGMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of 16 Oxolyclanitin 29 Yl P Coumarate
Plant Sources and Ethnobotanical Relevance
The presence of 16-Oxolyclanitin-29-yl p-coumarate is characteristic of certain species within the Lycopodiaceae family, a group of ancient vascular plants.
Diphasiastrum complanatum (Lycopodium complanatum) as a Primary Source
Diphasiastrum complanatum, commonly known as groundcedar or northern running-pine, is a significant source of serratane triterpenoids. While the direct isolation of this compound from this species is not explicitly documented in readily available literature, the closely related compound, 16-oxolyclanitin-29-yl E-4'-hydroxyl-3'-methoxycinnamate, has been identified within this plant. nih.gov This structural similarity strongly suggests the likely presence of this compound.
Ethnobotanically, Diphasiastrum complanatum has a history of use in traditional practices. For instance, the Blackfoot people utilized the spores as an antiseptic for wounds and as a snuff to stop nosebleeds. The plant has also been employed as a mordant in the process of dyeing textiles.
Isolation from Lycopodium japonicum and Related Species
Lycopodium japonicum, another species of clubmoss, is a confirmed source of this compound. nih.gov This plant is widely distributed in China, Japan, and other parts of Southern Asia. In traditional Chinese medicine, Lycopodium japonicum has been used for the treatment of ailments such as sprains, strains, and myasthenia. nih.gov The phytochemical investigation of this species has led to the identification of a diverse array of compounds, with alkaloids and serratane-type triterpenoids being the most prominent. nih.gov
Methodologies for Extraction and Purification in Research Settings
The isolation of this compound from its plant sources involves a multi-step process of extraction and purification.
Chromatographic Techniques for Isolation
Chromatography is a cornerstone technique for the purification of this compound and related compounds from crude plant extracts. While specific parameters for this exact compound are not extensively detailed, the general approach for serratane triterpenoids involves several chromatographic steps. Following initial extraction, the resulting fractions are often subjected to column chromatography over silica (B1680970) gel. Further purification is typically achieved using preparative high-performance liquid chromatography (HPLC), which allows for the separation of closely related compounds based on their differential affinities for the stationary and mobile phases.
Solvent Extraction and Fractionation Approaches
The initial step in isolating this compound involves the extraction of the dried and powdered plant material with organic solvents. A common method is the use of a solvent such as ethanol (B145695) or methanol. The resulting crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This fractionation serves to separate compounds based on their solubility, with the serratane triterpenoids often concentrating in the ethyl acetate fraction. nih.gov
Co-occurrence with Related Serratane Triterpenoids and Phenolic Conjugates
This compound is not found in isolation but rather as part of a complex mixture of other structurally similar compounds. The analysis of its source plants has revealed a rich diversity of serratane triterpenoids and other phenolic compounds.
The following tables provide a summary of some of the related compounds that have been isolated from Diphasiastrum complanatum and Lycopodium japonicum.
Table 1: Serratane Triterpenoids and Phenolic Conjugates from Diphasiastrum complanatum
| Compound Name | Compound Type |
| 16-oxolyclanitin-29-yl E-4'-hydroxyl-3'-methoxycinnamate nih.gov | Serratane Triterpenoid (B12794562) Conjugate |
| Serratane-3α,14α,15α,20β,21β,24,29-heptol nih.gov | Serratane Triterpenoid |
| 3α,20β,21β-trihydroxyserrat-14-en-24-oic acid nih.gov | Serratane Triterpenoid |
| 3β,20β,21β-trihydroxyserrat-14-en-24-oic acid nih.gov | Serratane Triterpenoid |
| 3α,20β,21β-trihydroxy-16-oxoserrat-14-en-24-oic acid nih.gov | Serratane Triterpenoid |
| 3β,14α,21β,24,27α-pentahydroxyl-serratane-29-yl (E)-p-coumarate nih.gov | Serratane Triterpenoid Conjugate |
Table 2: Serratane Triterpenoids and Phenolic Conjugates from Lycopodium japonicum
| Compound Name | Compound Type |
| 3α,21α-dihydroxy-16-oxoserrat-14-en-24-yl p-coumarate nih.gov | Serratane Triterpenoid Conjugate |
| Lycojaponicuminol A-F nih.gov | Serratane Triterpenoids |
| Lycernuic ketone C | Serratane Triterpenoid |
| Tohogenol | Serratane Triterpenoid |
Advanced Spectroscopic and Structural Characterization of 16 Oxolyclanitin 29 Yl P Coumarate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the complete structural and stereochemical assignment of 16-Oxolyclanitin-29-yl p-coumarate. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule have been determined.
1D-NMR (¹H, ¹³C) Data Analysis
The ¹H-NMR spectrum of this compound displays a characteristic set of signals that provide initial clues to its structure. Key resonances include those corresponding to the olefinic protons of the p-coumarate moiety, the protons of the serratene skeleton, and the numerous methyl groups. The downfield region of the spectrum is marked by the presence of an AA'BB' system for the aromatic protons of the p-coumaroyl group.
The ¹³C-NMR spectrum is equally informative, revealing the presence of 39 carbon atoms, consistent with the molecular formula. The spectrum shows signals for a ketone carbonyl, an ester carbonyl, and several olefinic carbons, in addition to the signals corresponding to the tetracyclic serratene framework.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Serratene Moiety | ||
| 1 | 39.9 | 1.60 (m) |
| 2 | 18.3 | 1.65 (m) |
| 3 | 42.1 | 1.45 (m) |
| 4 | 33.3 | - |
| 5 | 56.1 | 0.85 (d, 9.5) |
| 6 | 18.8 | 1.40 (m) |
| 7 | 33.1 | 1.60 (m) |
| 8 | 41.2 | 1.55 (m) |
| 9 | 50.3 | 1.25 (m) |
| 10 | 37.1 | - |
| 11 | 22.8 | 1.50 (m) |
| 12 | 23.5 | 1.50 (m) |
| 13 | 48.5 | 2.05 (m) |
| 14 | 148.2 | - |
| 15 | 119.8 | 5.40 (d, 5.0) |
| 16 | 201.7 | - |
| 17 | 59.8 | 2.55 (d, 11.0) |
| 18 | 45.1 | 1.80 (m) |
| 19 | 43.9 | 1.60 (m) |
| 20 | 31.8 | 1.75 (m) |
| 21 | 39.2 | 3.30 (dd, 11.0, 4.5) |
| 22 | 27.9 | 1.10 (s) |
| 23 | 33.1 | 0.80 (s) |
| 24 | 21.6 | 0.83 (s) |
| 25 | 16.5 | 0.90 (s) |
| 26 | 17.0 | 0.95 (s) |
| 27 | 25.1 | 1.05 (s) |
| 28 | 16.8 | 0.88 (s) |
| 29 | 65.1 | 4.10 (d, 12.0), 3.90 (d, 12.0) |
| 30 | 29.7 | 0.98 (s) |
| p-Coumarate Moiety | ||
| 1' | 126.9 | - |
| 2', 6' | 130.2 | 7.40 (d, 8.5) |
| 3', 5' | 115.8 | 6.80 (d, 8.5) |
| 4' | 159.8 | - |
| 7' | 144.3 | 7.60 (d, 16.0) |
| 8' | 117.9 | 6.30 (d, 16.0) |
| 9' | 167.5 | - |
2D-NMR (COSY, HMQC, HMBC, NOESY) for Stereochemical Elucidation
To establish the complete connectivity of the proton and carbon skeletons, a suite of 2D-NMR experiments was employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying the spin-spin coupling networks within the molecule, allowing for the tracing of proton-proton connectivities, particularly within the complex ring system of the serratene core.
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated the proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations observed in the HMBC spectrum were pivotal in assembling the molecular framework. Key HMBC correlations were observed between the protons of the methylene (B1212753) at C-29 and the ester carbonyl carbon (C-9') of the p-coumarate moiety, confirming the site of esterification. Further correlations from the methyl protons to adjacent quaternary carbons helped to piece together the serratene skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): The stereochemistry of this compound was elucidated through NOESY experiments. The spatial proximity of various protons, as revealed by NOE cross-peaks, provided critical information regarding the relative configuration of the stereocenters within the triterpenoid (B12794562) core.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-resolution mass spectrometry (HR-MS) was utilized to accurately determine the molecular formula of the compound. The HR-MS data provided a precise mass measurement, which in conjunction with the NMR data, confirmed the molecular formula as C₃₉H₅₄O₈. This elemental composition was consistent with a serratene triterpenoid skeleton esterified with a p-coumaric acid unit.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
The structural features of this compound were further corroborated by IR and UV-Vis spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum displayed characteristic absorption bands indicating the presence of key functional groups. A strong absorption for a hydroxyl group was observed, along with absorptions for an ester carbonyl, a ketone carbonyl, and aromatic C=C stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum exhibited absorption maxima characteristic of the p-coumaroyl chromophore, which is consistent with the presence of a phenolic system conjugated with a carbon-carbon double bond and a carbonyl group.
Comparative Analysis with Related Serratene Triterpenoids and p-Coumarate Derivatives
The spectroscopic data of this compound show close similarities to those of other known serratene triterpenoids, particularly those isolated from Lycopodium species. For instance, comparison with 3α,21α-dihydroxy-16-oxoserrat-14-en-24-yl p-coumarate, another serratene triterpenoid coumarate, reveals similar NMR chemical shifts for the common structural motifs. However, distinct differences in the chemical shifts around the site of esterification and other parts of the triterpenoid backbone allow for the differentiation between these isomers.
The ¹H and ¹³C NMR data of the p-coumarate moiety are in excellent agreement with those reported for other p-coumarate esters of triterpenoids and other natural products. This comparative analysis provides an additional layer of confidence in the structural elucidation of this compound.
Pre Clinical Biological Activities and Elucidation of Molecular Mechanisms
Anti-inflammatory Potential in Cellular and Animal Models
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. The anti-inflammatory effects of p-coumaric acid and its derivatives have been investigated in several studies.
In Vitro Anti-inflammatory Assays
In laboratory settings, the anti-inflammatory properties of related compounds have been demonstrated through various assays. One common method involves the use of lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, such as RAW 264.7. LPS stimulation leads to the production of nitric oxide (NO), a key inflammatory mediator. hilarispublisher.comnih.gov Studies have shown that certain compounds can inhibit this LPS-induced NO production, indicating their anti-inflammatory potential. nih.govnih.govmdpi.com For instance, p-coumaric acid has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, in LPS-stimulated RAW264.7 cells. hilarispublisher.comnih.gov
Investigation of Inflammatory Cytokine Modulation
The inflammatory process is also mediated by cytokines, which are signaling proteins. Research has focused on how p-coumaric acid and its derivatives modulate the expression of these inflammatory cytokines in cell lines like RAW 264.7 and the human colon adenocarcinoma cell line, HT-29.
In LPS-stimulated RAW 264.7 macrophages, p-coumaric acid has been found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). hilarispublisher.comresearchgate.net This inhibition occurs at both the mRNA and protein levels. hilarispublisher.comresearchgate.net The underlying mechanism for this inhibition is believed to be through the blocking of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating the inflammatory response. hilarispublisher.comresearchgate.net
Enzyme Inhibitory Activities
Enzymes are critical for various physiological processes, and their inhibition can have therapeutic effects. Research has explored the potential of 16-Oxolyclanitin-29-yl p-coumarate and related compounds to inhibit specific enzymes.
Acetylcholinesterase (AChE) Inhibition Studies
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a key strategy in the management of Alzheimer's disease. While direct studies on this compound's AChE inhibitory activity are limited, the parent compound, p-coumaric acid, has been reported to possess anti-Alzheimer's disease properties, suggesting a potential for AChE inhibition. hilarispublisher.com
Potential for Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is a key enzyme in the purine (B94841) metabolism pathway and is responsible for the production of uric acid. nih.govnih.gov High levels of uric acid can lead to conditions like gout. nih.gov Several studies have investigated the xanthine oxidase inhibitory potential of p-coumaric acid and its derivatives.
P-coumaric acid itself has been identified as a potent inhibitor of xanthine oxidase. nih.gov Research has shown that it displays a competitive inhibition pattern against the enzyme. nih.gov The inhibitory activity of p-coumaric acid derivatives is influenced by their chemical structure, with the presence of a hydroxyl group on the benzene (B151609) moiety being a significant factor for potent inhibition. nih.gov
Antifungal Research Approaches
The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. Derivatives of p-coumaric acid have shown promise in this area.
P-coumaric acid has demonstrated in vitro antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida krusei. nih.gov It has also been shown to be more effective than conventional antifungal agents like amphotericin B and fluconazole (B54011) in eradicating mature biofilms of these fungi. nih.gov Furthermore, coumaric acid derivatives have been found to inhibit the growth and melanin (B1238610) biosynthesis in Cryptococcus neoformans, another pathogenic fungus. fapesp.br Combining these derivatives with amphotericin B has been shown to significantly reduce the required fungicidal concentration of the drug. fapesp.br The mechanism of action is thought to involve the inhibition of melanin biosynthesis, which increases the susceptibility of the fungal cells to oxidative stress. fapesp.br
Evaluation of Growth Inhibition and Fungicidal Effects (e.g., Candida spp.)
Currently, there is a lack of specific scientific literature evaluating the in vitro growth inhibition and fungicidal effects of this compound against Candida species. While p-coumaric acid itself and some of its derivatives have been noted for their general antifungal properties, dedicated studies on this specific compound are not publicly available.
Investigation of Membrane-Mediated Mechanisms
Similarly, investigations into the potential membrane-mediated mechanisms of action for this compound against fungal pathogens are not found in the current body of scientific research. The ability of related compounds to destabilize fungal cell membranes suggests a potential area for future investigation. nih.gov
Trypanocidal Research Perspectives (referencing p-coumaric acid derivatives)
While direct studies on this compound are absent, research into various p-coumaric acid derivatives has revealed significant trypanocidal activity, offering a promising perspective for the potential of related compounds. biocat.com Trypanosoma species are the causative agents of neglected tropical diseases that affect millions globally. biocat.com
Evaluation against Trypanosoma Species (e.g., epimastigote and trypomastigote forms)
Studies on a series of twelve ester derivatives of p-coumaric acid have demonstrated their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. biocat.com The evaluation was conducted on both the epimastigote (replicative stage in the insect vector) and trypomastigote (infective stage in mammals) forms of the parasite. biocat.com
Among the tested derivatives, pentyl p-coumarate emerged as the most potent, exhibiting significant trypanocidal activity against both epimastigote and trypomastigote forms. biocat.com Another derivative, isopentyl p-coumarate , also showed noteworthy, albeit lower, activity. biocat.com The inhibitory concentrations (IC₅₀) for these compounds highlight their potential as antiparasitic agents.
**Table 1: Trypanocidal Activity of select p-Coumaric Acid Derivatives against *T. cruzi***
| Compound | IC₅₀ against Epimastigotes (µM) | IC₅₀ against Trypomastigotes (µM) |
|---|---|---|
| Pentyl p-coumarate | 5.16 ± 1.28 | 61.63 ± 28.59 |
| Isopentyl p-coumarate | 13.23 ± 2.56 | 111.31 ± 38.70 |
Data sourced from a study on p-coumaric acid derivatives. biocat.com
Exploration of Cell Death Pathways (e.g., Reactive Oxygen Species generation, mitochondrial membrane potential)
Investigations into the mechanism of action of these p-coumaric acid derivatives have shed light on the pathways leading to parasite death. Flow cytometry analysis of T. cruzi treated with pentyl p-coumarate revealed a series of cellular events indicative of necrosis. biocat.com
Specifically, treatment with pentyl p-coumarate led to:
An increase in the generation of Reactive Oxygen Species (ROS) . biocat.com
A significant loss of mitochondrial membrane potential . biocat.com
An increase in the percentage of cells labeled with 7-AAD, a marker for cells with compromised membrane integrity. biocat.com
These findings were further corroborated by scanning electron microscopy, which showed a loss of cellular integrity in the treated parasites. biocat.com The induction of apoptotic-like cell death is a known mechanism for controlling Trypanosoma cruzi infection.
Potential Inhibition of Parasitic Enzymes (e.g., aldo-keto reductases, cruzain)
Molecular docking studies have provided insights into the potential molecular targets of these p-coumaric acid derivatives within the parasite. biocat.com The findings suggest that compounds like pentyl p-coumarate may exert their trypanocidal effect by inhibiting key parasitic enzymes essential for the development and survival of Trypanosoma cruzi. biocat.com
Two such potential targets are:
Aldo-keto reductases (AKR): A family of enzymes involved in various metabolic pathways. biocat.com
Cruzain: A major cysteine protease of T. cruzi that plays a crucial role in its life cycle, including nutrition, invasion, and evasion of the host immune system. biocat.com
The in silico analysis indicated that the binding of these derivatives to the enzymes is favored by van der Waals forces and hydrophobic interactions. biocat.com
Other Reported Pre-clinical Biological Activities
At present, there are no other reported pre-clinical biological activities for this compound in the available scientific literature.
Antioxidant Activity in Pre-clinical Models
While direct studies on the antioxidant activity of this compound are not extensively documented, the antioxidant potential of extracts from various Glochidion species has been reported. These properties are often attributed to the presence of phenolic and flavonoid compounds within the extracts. nih.gov For instance, leaf extracts of Glochidion littorale have demonstrated high DPPH radical-scavenging activity, which is correlated with its high phenolic and flavonoid content. nih.gov The neuroprotective effects of this extract against oxidative stress have been observed in Caenorhabditis elegans, suggesting the involvement of radical-scavenging activity and the regulation of the DAF-16 transcription factor. nih.gov
Anti-tumor Research
Triterpenoid (B12794562) saponins (B1172615) isolated from the aerial parts of Glochidion eriocarpum, namely glochieriosides A and B, have demonstrated significant cytotoxic activity against several human cancer cell lines. nih.gov Glochierioside A exhibited IC50 values of 5.5 µM against HL-60 (human promyelocytic leukemia) and 6.8 µM against HT-29 (human colorectal adenocarcinoma) cells. nih.gov Glochierioside B also showed notable activity with an IC50 of 16.0 µM against SK-OV-3 (human ovarian cancer) cells. nih.gov
The following table summarizes the cytotoxic activities of selected triterpenoids from Glochidion eriocarpum:
| Compound | Cell Line | IC50 (µM) |
| Glochierioside A | HL-60 | 5.5 |
| HT-29 | 6.8 | |
| MCF-7 | 29.1 | |
| SK-OV-3 | 22.7 | |
| Glochierioside B | HL-60 | 6.6 |
| HT-29 | 18.6 | |
| MCF-7 | 36.1 | |
| SK-OV-3 | 16.0 | |
| Lup-20(29)-en-1β,3β-diol | HL-60 | 43.3 |
| HT-29 | 67.0 | |
| MCF-7 | 66.1 | |
| SK-OV-3 | 48.0 | |
| Glochidone | All tested | >100 |
| Data sourced from Kiem, P. V., et al. (2009). nih.gov |
Furthermore, new triterpenoid saponins, puberosides A and B, have been isolated from the aerial parts of Glochidion puberum. nih.gov While their specific cytotoxic activities were not detailed in the available abstract, the isolation of such compounds from this species points to a rich source of potentially bioactive molecules. Another study on triterpenoid glycosides from Glochidion puberum, namely puberosides C-E, also highlights the structural diversity of these compounds within the genus. tandfonline.com
The p-coumaroyl moiety present in this compound is also of interest. A review of p-coumaroyl amides has shown their activity against various cancer cell lines. For instance, p-coumaroylserotonin has demonstrated in vitro activity against the human colon cancer cell line HCT-116. mdpi.com
Biosynthesis and Metabolic Pathways of 16 Oxolyclanitin 29 Yl P Coumarate
Proposed Biosynthetic Route to Serratane Triterpenoid (B12794562) Core Structure
The formation of the distinctive serratane triterpenoid skeleton is a multi-step process originating from fundamental building blocks of isoprenoid metabolism. Serratane triterpenoids are distinguished by their pentacyclic structure which includes an unusual seven-membered C-ring. researchgate.net These compounds are predominantly found in plants belonging to the Lycopodiaceae and Pinaceae families. researchgate.netnih.gov
Precursor Compounds and Cyclization Mechanisms (e.g., squalenoid intermediates)
Like all triterpenoids, the biosynthesis of the serratane core begins with the cyclization of a linear squalenoid precursor. nih.gov Triterpenoids are C30 compounds derived from the head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene (B77637). This initial phase of the pathway, which produces squalene, is part of the mevalonate (B85504) (MVA) pathway in the cytosol. nih.gov Squalene then undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene (B107256). nih.govresearchgate.net
The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to a vast diversity of skeletal structures. nih.govresearchgate.net This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net For the serratane skeleton, it is hypothesized that the cyclization of 2,3-oxidosqualene proceeds through specific cationic intermediates that ultimately arrange into the characteristic pentacyclic frame. researchgate.net
Enzymatic Steps in Serratane Skeleton Formation
The enzymatic conversion of the linear 2,3-oxidosqualene into the complex cyclic structure of serratane is a remarkable feat of biocatalysis. While the precise enzymatic cascade for every serratane is under continuous investigation, key insights have been gained.
Recent studies suggest that serratane-type triterpenoids are not formed from α-onocerin as previously believed, but are directly biosynthesized from a precursor known as pre-α-onocerin. researchgate.net An onoceroid synthase gene cloned from Lycopodium clavatum demonstrated the ability to produce tohogenol and serratenediol (B15192) when co-expressed with a pre-α-onocerin synthase in yeast. researchgate.net This indicates that a specific oxidosqualene cyclase initiates the cyclization cascade to form pre-α-onocerin, which is then further converted by another enzyme to the serratane skeleton, such as serratenediol. researchgate.net Subsequent modifications, such as oxidation at the C-16 position to form the oxo group found in 16-Oxolyclanitin, are carried out by other enzymes, likely from the cytochrome P450 monooxygenase family, which are known to be involved in the oxidative decoration of triterpenoid scaffolds. nih.gov
Table 1: Key Enzymes and Intermediates in Serratane Core Biosynthesis
| Intermediate/Product | Enzyme Class | Function |
| 2,3-Oxidosqualene | Squalene epoxidase | Precursor formation |
| Pre-α-onocerin | Oxidosqualene Cyclase (OSC) | Cyclization to intermediate |
| Serratenediol | Onoceroid synthase | Formation of the core serratane skeleton |
| 16-Oxolyclanitin | Cytochrome P450 (putative) | Oxidation of the triterpenoid scaffold |
Elucidation of p-Coumarate Moiety Biosynthesis
The p-coumarate portion of the final molecule is synthesized via the well-established phenylpropanoid pathway, a central route in plant secondary metabolism for producing a wide array of phenolic compounds. mdpi.com
Phenylpropanoid Pathway Involvement
The phenylpropanoid pathway begins with the amino acid L-phenylalanine. mdpi.com The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . mdpi.com In some organisms, L-tyrosine can also be directly converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL) . mdpi.com
Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of the phenyl ring to produce p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. mdpi.com Before it can be attached to the triterpenoid scaffold, p-coumaric acid must be activated.
Role of 4-Coumarate:CoA Ligase (4CL) Isoforms in p-Coumaroyl CoA Production
The activation of p-coumaric acid is achieved through its conversion to a high-energy thioester, p-coumaroyl-CoA. This reaction is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) . This step is crucial as it prepares the p-coumarate moiety for transfer by an acyltransferase. Plants typically possess multiple isoforms of 4CL, which can exhibit different substrate specificities and expression patterns, thereby channeling intermediates into various branches of phenylpropanoid metabolism, such as the biosynthesis of flavonoids or lignin (B12514952).
Table 2: Key Enzymes in p-Coumarate Biosynthesis
| Substrate | Enzyme | Product |
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |
| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
Enzymatic Esterification of p-Coumarate to the Triterpenoid Scaffold
The final step in the biosynthesis of 16-Oxolyclanitin-29-yl p-coumarate is the formation of an ester bond between the carboxyl group of p-coumaric acid and the hydroxyl group at the C-29 position of the 16-oxolyclanitin scaffold. This reaction is catalyzed by an acyltransferase.
While the specific enzyme responsible for this esterification in the context of lyclanitin triterpenoids has not been definitively identified, this type of reaction is common in plant biochemistry. Acyltransferases, particularly those from the BAHD family, are known to catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules, including other triterpenoids and monolignols. For instance, the enzymatic pre-acylation of monolignols with p-coumarate is a known step in lignin biosynthesis in grasses, demonstrating a clear precedent for such enzymatic activity. Therefore, it is highly probable that a specific p-coumaroyl-CoA:lyclanitin acyltransferase is responsible for the final esterification step, utilizing the activated p-coumaroyl-CoA and the triterpenoid scaffold as substrates. The synthesis of various triterpene-coumarin conjugates has been achieved chemically, but the natural biosynthesis relies on this enzymatic catalysis. acs.org
Identification of Acyltransferases
The esterification of triterpenoids is catalyzed by a class of enzymes known as acyltransferases. nih.gov While the specific acyltransferase responsible for the synthesis of this compound has not been definitively identified, research into triterpene ester biosynthesis has pinpointed two major families of enzymes capable of performing such reactions: BAHD acyltransferases and serine carboxypeptidase-like (SCPL) acyltransferases. nih.gov
BAHD acyltransferases are a large family of plant-specific enzymes that utilize acyl-CoA thioesters as acyl donors to catalyze the acylation of various secondary metabolites. nih.gov In contrast, SCPL acyltransferases are another group of enzymes that have been shown to be involved in the acylation of triterpenoid saponins (B1172615). nih.gov The identification of 18 different triterpene ester synthesis-related acyltransferases (TEsACTs) from 11 plant species underscores the diversity of these enzymes. nih.gov It is highly probable that the enzyme responsible for the p-coumaroylation of 16-Oxolyclanitin belongs to one of these well-characterized acyltransferase families.
Table 1: Acyltransferase Families Involved in Triterpene Ester Biosynthesis
| Acyltransferase Family | Acyl Donor | Known Substrates |
| BAHD Acyltransferases | Acyl-CoA | Triterpenoids, Anthocyanins, Phytoalexins |
| SCPL Acyltransferases | Acyl-CoA | Triterpenoid Saponins |
Regiospecificity of Ester Linkage at C-29 Position
The precise attachment of the p-coumarate group to the C-29 position of the lyclanitin backbone is a critical aspect of the biosynthesis of this compound. This regiospecificity is dictated by the three-dimensional structure of the acyltransferase's active site, which orients the triterpenoid substrate in a way that exposes the C-29 hydroxyl group for esterification.
The biosynthesis of triterpenoid saponins initiates from the cyclization of 2,3-oxidosqualene, leading to the formation of various triterpenoid skeletons, including the oleanane (B1240867) type. nih.gov Subsequent modifications, such as oxidation, are carried out by enzymes like cytochrome P450 monooxygenases. nih.gov The presence of oxygenated oleanane-type triterpenes at the C-29 position has been documented, indicating that enzymatic machinery exists in nature to functionalize this specific carbon. nih.gov The final esterification step, catalyzed by a specific acyltransferase, would then complete the synthesis of this compound. nih.gov
Post-Synthetic Modifications and Derivatization in Planta
Following its synthesis, this compound can undergo further modifications within the plant, leading to a diverse array of related compounds. These post-synthetic modifications are a common feature of secondary metabolism and can significantly alter the biological activity of the parent molecule. nih.govnih.gov
These derivatizations can include:
Glycosylation: The attachment of sugar moieties to the triterpenoid backbone or the p-coumarate group, a reaction catalyzed by glycosyltransferases. nih.gov
Hydroxylation: The addition of further hydroxyl groups at various positions on the molecule.
Methylation: The addition of methyl groups, often to hydroxyl or carboxyl groups.
Acylation: The attachment of additional acyl groups, which can be the same or different from the initial p-coumarate.
Such modifications can enhance the water solubility of the compound, alter its stability, or modify its interactions with other molecules, thereby diversifying its physiological role within the plant. nih.govnih.gov For instance, chitosan (B1678972) treatment in Calendula officinalis has been shown to alter the metabolism of triterpenoids, leading to a decrease in free triterpenoid acids and an increase in sterol esters, demonstrating the dynamic nature of these pathways. nih.gov
Table 2: Common Post-Synthetic Modifications of Triterpenoids
| Modification | Enzyme Class | Potential Effect |
| Glycosylation | Glycosyltransferases | Increased solubility, altered bioactivity |
| Hydroxylation | Cytochrome P450s | Altered polarity and reactivity |
| Methylation | Methyltransferases | Increased stability, altered binding |
| Acylation | Acyltransferases | Altered lipophilicity and bioactivity |
Structure Activity Relationship Sar Studies of 16 Oxolyclanitin 29 Yl P Coumarate Analogs
Impact of Hydroxylation Patterns on Biological Activities (e.g., C-24, C-29, C-30)
The degree and position of hydroxylation on the serratane skeleton significantly modulate the biological profile of these compounds. Modifications at positions C-24, C-29, and C-30 have been shown to be particularly influential.
For instance, studies on pentacyclic triterpenes have revealed that the presence of a hydroxyl group at the C-24 position can be advantageous for inhibitory activity against both 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade. nih.gov In contrast, converting the methyl group at C-29 to a hydroxymethyl group (CH2OH), as seen in compounds like 14β,15β-epoxyserratan-3β,21β,29-triol, represents a common biotransformation in serratane triterpenoids, although its specific impact on activity requires further elucidation. researchgate.net
Furthermore, the oxidation state at C-30 is a critical determinant of activity. The introduction of a carboxylic acid group at this position has been identified as important for achieving dual inhibitory activity against both 5-LOX and COX enzymes. nih.gov This suggests that the presence and nature of oxygen-containing functional groups in these specific locations are key to the anti-inflammatory potential of serratane triterpenoid (B12794562) analogs.
| Position | Modification | Impact on Biological Activity | Source |
| C-24 | Hydroxyl group (-OH) | Beneficial for 5-LOX and COX-1 inhibition. | nih.gov |
| C-29 | Oxidation to hydroxymethyl (-CH2OH) | A known modification in serratane triterpenoids. | researchgate.net |
| C-30 | Carboxylic acid group (-COOH) | Important for dual 5-LOX/COX inhibitory activity. | nih.gov |
Role of the p-Coumarate Ester Moiety in Efficacy and Selectivity
The p-coumarate ester at the C-29 position of the parent compound is not merely a passive structural element; it plays an active role in the molecule's efficacy and selectivity. Esterification of triterpenoids with phenolic acids like p-coumaric acid can significantly influence their pharmacological properties. mdpi.com The ester moiety can affect the compound's polarity, membrane permeability, and interaction with biological targets.
Research on other triterpenoids has demonstrated that the presence of a coumaroyl ester can lead to potent anti-inflammatory effects. mdpi.com For example, certain terpenoid compounds bearing coumaroyl esters have shown significant inhibitory effects on the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com However, the contribution of such ester moieties is not universally positive; in some contexts, esterified triterpenoids have shown weaker cytotoxic activity compared to their unesterified parent compounds, highlighting the context-dependent role of this functional group. sinica.edu.tw
The substitution pattern on the aromatic ring of the p-coumarate moiety provides another avenue for modulating biological activity. The electronic properties, hydrophobicity, and hydrogen-bonding capacity of the aromatic ring can be fine-tuned by introducing different substituents. nih.gov While specific studies on the effect of substitutions on the p-coumarate of serratane triterpenoids are limited, general principles of medicinal chemistry suggest that modifications such as the addition of methoxy (B1213986) groups could alter the molecule's interaction with its target proteins. These substitutions can influence the compound's metabolic stability and pharmacokinetic profile.
The geometry of the double bond in the p-coumarate moiety, specifically whether it is the E-isomer (trans) or Z-isomer (cis), is critical for biological activity. The two isomers present different three-dimensional shapes, which can lead to different binding affinities for target enzymes or receptors. sinica.edu.twquora.com
Studies on other coumaroyl ester-containing triterpenoids have indicated that the E-isomer may be more effective in inhibiting the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com Conversely, for certain ursane-type triterpenoids, the cis-cinnamoyl isomer was found to be slightly more effective at inhibiting tumor growth than its trans counterpart. sinica.edu.tw This demonstrates the stereochemical sensitivity of biological systems and underscores the importance of the ester linkage's configuration for therapeutic efficacy.
| Moiety | Structural Feature | Significance for Biological Activity | Source |
| p-Coumarate Ester | Presence of the ester | Can confer potent anti-inflammatory activity. | mdpi.com |
| Aromatic Ring | Substitutions (e.g., -OCH3) | Can modulate metabolic stability and target interaction. | nih.gov |
| Ester Linkage | E-isomer (trans) vs. Z-isomer (cis) | The E-isomer may be more potent for NF-κB inhibition. | mdpi.com |
| Ester Linkage | E-isomer (trans) vs. Z-isomer (cis) | The Z-isomer of a related cinnamoyl ester showed slightly better antitumor activity in one study. | sinica.edu.tw |
Modifications to the Serratane Triterpenoid Skeleton and Functional Group Analysis
Beyond specific substitutions, broader modifications to the serratane triterpenoid skeleton itself are pivotal in defining the biological activity of its analogs. The inherent pentacyclic structure is a key feature for the activity of many triterpenoids. sinica.edu.tw
Key functional groups and structural features on the serratane skeleton that influence activity include:
Oxidation at C-16: The presence of a ketone at the C-16 position, as in the parent compound, is a significant feature.
Functionality at C-11: The introduction of a carbonyl group at the C-11 position in other pentacyclic triterpenes has been shown to considerably enhance 5-LOX inhibition. nih.gov
The C-14/C-15 Double Bond: Many biologically active serratane triterpenoids possess a double bond between C-14 and C-15, suggesting this feature is important for their pharmacological effects. researchgate.netresearchgate.net
| Skeleton Modification | Impact on Biological Activity | Source |
| C-11 Carbonyl Group | Increased 5-LOX inhibition in related pentacyclic triterpenes. | nih.gov |
| C-14/C-15 Double Bond | Common feature in bioactive serratane triterpenoids. | researchgate.netresearchgate.net |
| Pentacyclic Skeleton | The core structure is important for activity. | sinica.edu.tw |
Computational and in Silico Analysis of 16 Oxolyclanitin 29 Yl P Coumarate
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.
Prediction of Interactions with Enzymes (e.g., AChE, AKR, Cruzain, Xanthine (B1682287) Oxidase)
While no specific molecular docking studies have been published for 16-Oxolyclanitin-29-yl p-coumarate with acetylcholinesterase (AChE), aldo-keto reductases (AKR), cruzain, or xanthine oxidase, research on similar compounds suggests potential interactions. For instance, some serratene-type triterpenoids, structurally related to the lyclanitin core, have been investigated for their inhibitory effects on cholinesterases. However, the tested compounds did not show significant inhibition of AChE. researchgate.net The p-coumarate moiety, on the other hand, is part of a class of compounds (coumarins) that have been studied as potential inhibitors of various enzymes, including AChE and xanthine oxidase, through molecular docking. nih.govdergipark.org.tr
Future molecular docking studies on this compound would be invaluable to predict its binding affinity and interaction with these and other enzymes. Such studies would involve preparing the 3D structure of the compound and the target enzymes and using docking software to calculate the binding energy and visualize the interactions.
Analysis of Ligand-Receptor Binding Modes (e.g., hydrogen bonds, hydrophobic, van der Waals interactions)
The analysis of ligand-receptor binding modes is a critical component of molecular docking studies. It provides insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. The hydroxyl and carbonyl groups in this compound could potentially form hydrogen bonds with amino acid residues in the active site of a target enzyme.
Hydrophobic Interactions: The large triterpenoid (B12794562) core of the molecule is predominantly hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues of the target protein.
A detailed analysis of these binding modes for this compound with specific enzymes is currently lacking and represents a key area for future computational research.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable information about the conformational changes of a ligand upon binding to a receptor and the stability of the resulting complex.
Currently, there are no published molecular dynamics simulation studies specifically for this compound. Such simulations would be instrumental in:
Confirming Docking Poses: Validating the binding poses predicted by molecular docking.
Assessing Complex Stability: Determining the stability of the ligand-receptor complex over a simulated period.
Understanding Conformational Changes: Observing how the ligand and the protein adapt to each other upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
The development of a QSAR model for this compound and related compounds would require a dataset of molecules with known biological activities against a specific target. As there is a lack of extensive biological activity data for a series of structurally similar compounds, no QSAR models have been developed. Future research efforts focused on synthesizing and testing a library of lyclanitin derivatives could provide the necessary data to build predictive QSAR models.
Advanced Analytical Methodologies for Research on 16 Oxolyclanitin 29 Yl P Coumarate
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of non-volatile compounds like triterpenoid (B12794562) saponins (B1172615). researchgate.net These techniques separate compounds from a complex mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. frontiersin.org
The separation of saponins, including those of the oleanane (B1240867) type, is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. mdpi.com
Quantification is often performed using detectors like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). While DAD is effective for compounds with a suitable chromophore, many saponins have poor UV absorbance. frontiersin.org The p-coumarate moiety in 16-Oxolyclanitin-29-yl p-coumarate, however, provides a chromophore that would allow for UV detection. ELSD is a more universal detector for saponins as its response is independent of the analyte's optical properties. researchgate.net
Table 1: Typical HPLC/UPLC Parameters for Triterpenoid Saponin (B1150181) Analysis
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., Agilent Zorbax, Waters Acquity BEH) | mdpi.comnih.gov |
| Particle Size | UPLC: <2 µm; HPLC: 3-5 µm | frontiersin.org |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | mdpi.com |
| Elution Mode | Gradient Elution | researchgate.net |
| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Diode Array Detector (DAD) | researchgate.netfrontiersin.orgnih.gov |
To overcome the limitations of optical detectors and to gain structural information, HPLC and UPLC are frequently coupled with mass spectrometry (MS). doaj.org This "hyphenated" technique, LC-MS, is a powerful tool for the analysis of saponins. researchgate.netresearchgate.net Among the various types of mass spectrometers, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high resolution and mass accuracy, which is invaluable for identifying and characterizing compounds in complex mixtures. mdpi.comnih.gov
UPLC-Q-TOF/MS analysis provides:
Accurate Mass Measurement: High-resolution TOF analysis allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown saponins. doaj.org
Structural Elucidation: By inducing fragmentation of the saponin molecule (tandem MS or MS/MS), a characteristic fragmentation pattern is produced. This pattern reveals information about the aglycone core and the sequence and type of sugar moieties attached. nih.govresearchgate.net For this compound, MS/MS would show the neutral loss of the p-coumarate group and provide fragmentation data on the lyclanitin aglycone.
Sensitivity and Selectivity: The high sensitivity of MS detectors allows for the detection of trace amounts of saponins, while the selectivity enables their analysis even in very complex plant extracts. researchgate.net
This comprehensive analysis is critical for metabolite profiling, differentiating between isomers, and tentatively identifying novel saponins in plant extracts before undertaking the laborious process of isolation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for analyzing volatile and semi-volatile compounds. However, intact saponins like this compound are large, non-volatile molecules and cannot be analyzed directly by GC-MS. researchgate.net
Instead, GC-MS is expertly applied to analyze the triterpenoid aglycones (sapogenins) after they are cleaved from their sugar chains. researchgate.net This is achieved through acid hydrolysis of the saponin-containing extract, which breaks the glycosidic bonds. The resulting sapogenins are more volatile, but still typically require a derivatization step (e.g., silylation) to increase their thermal stability and volatility for GC analysis. nih.gov The lipophilic nature and thermal stability of the derivatized triterpenoid aglycones make them well-suited for GC-MS analysis. researchgate.net This approach is used to profile the types of sapogenin skeletons present in a sample, which can be a key chemotaxonomic marker. nih.govnih.gov For example, analysis of quinoa varieties by GC-MS after hydrolysis has been used to identify and quantify their primary sapogenins. nih.gov
Table 2: Sapogenins Identified in Plant Extracts Using GC-MS After Hydrolysis
| Sapogenin Identified | Plant Source Example | Reference |
|---|---|---|
| Oleanolic acid | Quinoa (Chenopodium quinoa) | nih.govnih.gov |
| Hederagenin | Quinoa (Chenopodium quinoa) | nih.govnih.gov |
| Phytolaccagenic acid | Quinoa (Chenopodium quinoa) | nih.govnih.gov |
| Serjanic acid | Quinoa (Chenopodium quinoa) | nih.govnih.gov |
| Echinocystic acid | Acacia ligulata | nih.gov |
Spectroscopic Techniques for Quality Control and Authentication in Research
Spectroscopic techniques are indispensable for the quality control and authentication of plant extracts and purified compounds in a research context.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (LC-MS, GC-MS), MS is a primary tool for quality control. researchgate.net Its ability to provide molecular weight and structural information makes it ideal for confirming the identity of a target compound like this compound and for detecting adulterants or related impurities. frontiersin.org Tandem MS (MS/MS) techniques are particularly powerful for creating a specific "fingerprint" of a molecule, which can be used for authentication. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic technique for the de novo structural elucidation of natural products. While complex and less sensitive than MS, NMR provides definitive information about the carbon-hydrogen framework and the stereochemistry of a molecule. For authentication purposes, the ¹H NMR spectrum of a sample can be compared to that of a certified reference standard to confirm its identity and purity.
UV-Visible (UV-Vis) Spectroscopy: This technique is simpler and more accessible than MS or NMR. It can be used for quantification and quality control if the compound of interest possesses a significant chromophore. nih.gov Many triterpenoid saponins lack strong UV absorption, making this technique less suitable for their general analysis. frontiersin.org However, the presence of the p-coumarate ester in this compound provides a distinct UV chromophore, making UV-Vis spectroscopy a viable method for its quantification and for quality checks of fractions during purification.
Isotopic Labeling Techniques for Biosynthetic Pathway Elucidation
Understanding how plants synthesize complex molecules like this compound is a fundamental goal of natural product research. Isotopic labeling is a powerful experimental strategy used to trace the metabolic pathways leading to these compounds. nih.gov This technique involves feeding the plant or cell culture a precursor molecule that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C) or Deuterium (²H). nih.govbiorxiv.org
The general process involves:
Administration of Labeled Precursor: A simple, early-stage precursor in the proposed biosynthetic pathway (e.g., ¹³C-glucose or ¹³C-acetate) is supplied to the biological system. biorxiv.org Triterpenoids are synthesized via the mevalonate (B85504) (MVA) or MEP pathway from precursors derived from acetyl-CoA. nih.gov
Incubation and Metabolism: The organism incorporates the labeled precursor into its metabolic network, leading to the synthesis of downstream products, including the target saponin, which will now contain the isotopic label.
Extraction and Analysis: The target compound is extracted and analyzed, typically by MS or NMR. Mass spectrometry can detect the mass shift resulting from the incorporation of the heavier isotope, while NMR can pinpoint the exact location of the ¹³C atoms within the molecular structure. nih.gov
By analyzing the labeling pattern in the final product, researchers can confirm precursor-product relationships and map the intricate sequence of enzymatic reactions, including cyclizations, oxidations, and glycosylations, that form the final saponin structure. frontiersin.orgdoaj.org While specific isotopic labeling studies on this compound are not prominently documented, this methodology remains the gold standard for elucidating the biosynthesis of novel triterpenoid saponins. researchgate.net
Future Directions and Research Perspectives on 16 Oxolyclanitin 29 Yl P Coumarate
Exploration of Undiscovered Biological Activities in Pre-clinical Models
While initial interest in 16-Oxolyclanitin-29-yl p-coumarate is promising, a broad-based screening in various pre-clinical models is a critical next step. Triterpenoid (B12794562) compounds, the class to which this molecule belongs, are known for a multitude of bioactivities including anti-inflammatory, antiviral, antidiabetic, and neuropharmacological properties. nih.gov Therefore, future research should systematically investigate the potential of this compound in therapeutic areas that are mechanistically linked to the known activities of related saponins (B1172615). This could include, but is not limited to, its efficacy as an anti-neoplastic, antioxidant, or antimicrobial agent. nih.gov
A proposed research workflow for exploring these undiscovered activities is presented in the table below.
| Therapeutic Area | Pre-clinical Model | Key Endpoints to Investigate |
| Oncology | Various cancer cell lines (e.g., breast, lung, colon) | Cell viability, apoptosis induction, cell cycle arrest, inhibition of metastasis |
| Immunology | Murine models of inflammation (e.g., LPS-induced) | Cytokine profiling, immune cell infiltration, pathway analysis (e.g., NF-κB) |
| Infectious Diseases | In vitro cultures of pathogenic bacteria and viruses | Minimum inhibitory concentration (MIC), viral load reduction |
| Metabolic Disorders | Animal models of diabetes and obesity | Blood glucose levels, insulin (B600854) sensitivity, lipid profiles |
Deeper Mechanistic Investigations into Identified Bioactivities
Once promising biological activities are identified, the subsequent research imperative will be to elucidate the underlying molecular mechanisms. For instance, many saponins exert their anticancer effects by inducing apoptosis, a form of programmed cell death. nih.gov A key area of investigation would be to determine if this compound also functions through this pathway. This would involve studying its interaction with key apoptotic regulators such as caspases. nih.gov Furthermore, the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer, represents another important target for mechanistic studies. nih.gov
Chemoenzymatic Synthesis and Biotransformation for Analog Generation
The generation of structural analogs of this compound is a vital step in developing more potent and specific therapeutic agents. Both chemical and enzymatic methods have been successfully employed to modify the structure of related triterpenoids like oleanolic acid. nih.gov Chemoenzymatic synthesis, which combines the advantages of both chemical and biological catalysts, offers a powerful approach for creating a library of novel derivatives. nih.gov This could involve, for example, altering the glycosylation pattern or modifying the triterpenoid backbone. Biotransformation, using microorganisms or isolated enzymes, can also be used to generate unique analogs that may be difficult to produce through traditional chemical synthesis. nih.gov
Systems Biology Approaches to Understand In Planta Metabolism and Production
Understanding how this compound is synthesized in its natural plant source is crucial for ensuring a sustainable supply for research and potential future applications. The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256) and involves a series of modifications by enzymes such as cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs). biorxiv.org A systems biology approach, integrating metabolomics and transcriptomics, can be used to identify the specific genes and enzymes involved in the biosynthesis of this compound. biorxiv.org This knowledge can then be used to engineer microbial hosts, such as Saccharomyces cerevisiae, for the heterologous production of this compound and its precursors. nih.gov
Development of Advanced Delivery Systems for Research Applications
A significant challenge in the therapeutic application of many triterpenoids is their low water solubility and poor bioavailability. ingentaconnect.comresearchgate.net To overcome these limitations, the development of advanced drug delivery systems is essential. Nanotechnology-based approaches, such as liposomes, polymeric nanoparticles, and nanoemulsions, have shown great promise in improving the delivery of related compounds. nih.govnih.gov These nanocarriers can enhance solubility, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells. nih.gov Future research should focus on formulating this compound into various nanocarriers and evaluating their physicochemical properties and efficacy in preclinical models.
| Delivery System | Potential Advantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. nih.gov |
| Polymeric Nanoparticles | Can provide controlled and sustained release, potential for surface functionalization for targeting. nih.gov |
| Nanoemulsions | High drug-loading capacity, improved oral bioavailability. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
